Biotin-PEG3-Amin

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

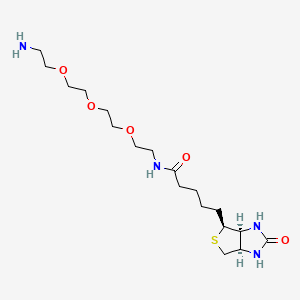

Biotin-PEG3-Amine is a water-soluble biotin compound containing a polyethylene glycol (PEG) spacer arm and a terminal primary amine. This compound is widely used in bioconjugation, labeling, and crosslinking applications due to its ability to enhance the solubility and stability of biotinylated molecules .

Wissenschaftliche Forschungsanwendungen

Biotin-PEG3-Amine has a wide range of applications in scientific research:

Chemistry: Used in the synthesis of biotinylated molecules for various assays.

Biology: Facilitates the labeling and detection of biomolecules in cell biology and molecular biology studies.

Medicine: Employed in the development of diagnostic assays and therapeutic agents.

Industry: Utilized in the production of biotinylated reagents for research and development

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

Biotin-PEG3-Amine is synthesized through a series of chemical reactions involving the conjugation of biotin with a PEG spacer and a terminal amine group. The primary amine can be crosslinked to proteins and material surfaces using EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and other crosslinkers .

Industrial Production Methods

In industrial settings, the production of Biotin-PEG3-Amine involves large-scale synthesis using automated reactors and stringent quality control measures to ensure high purity and consistency. The compound is typically purified through chromatography techniques and characterized using NMR and mass spectrometry .

Analyse Chemischer Reaktionen

Types of Reactions

Biotin-PEG3-Amine undergoes various chemical reactions, including:

Substitution Reactions: The primary amine group can react with carboxyl groups to form amide bonds.

Crosslinking Reactions: Using EDC and NHS (N-hydroxysuccinimide), the compound can be crosslinked to proteins and other molecules.

Common Reagents and Conditions

EDC: A water-soluble carbodiimide used for activating carboxyl groups.

NHS: Used to stabilize the intermediate formed during the reaction with EDC.

Major Products Formed

The major products formed from these reactions are biotinylated proteins and other bioconjugates, which are used in various assays and purification methods .

Wirkmechanismus

Biotin-PEG3-Amine exerts its effects through the formation of stable amide bonds with carboxyl groups on target molecules. The PEG spacer enhances the solubility and reduces steric hindrance, allowing for efficient binding to avidin or streptavidin . The primary amine group facilitates conjugation to various biomolecules, enabling their detection and purification .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Amine-PEG2-Biotin: Contains a shorter PEG spacer arm, resulting in different solubility and binding properties.

TFPA-PEG3-Biotin: A photoactivatable reagent used for biotinylation of antibodies and proteins

Uniqueness

Biotin-PEG3-Amine is unique due to its medium-length PEG spacer, which provides a balance between solubility and binding efficiency. This makes it particularly useful for applications requiring high solubility and minimal steric hindrance .

Eigenschaften

IUPAC Name |

5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]-N-[2-[2-[2-(2-aminoethoxy)ethoxy]ethoxy]ethyl]pentanamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H34N4O5S/c19-5-7-25-9-11-27-12-10-26-8-6-20-16(23)4-2-1-3-15-17-14(13-28-15)21-18(24)22-17/h14-15,17H,1-13,19H2,(H,20,23)(H2,21,22,24)/t14-,15-,17-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KIJSBKNJFAUJFV-ZOBUZTSGSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2C(C(S1)CCCCC(=O)NCCOCCOCCOCCN)NC(=O)N2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@H]2[C@@H]([C@@H](S1)CCCCC(=O)NCCOCCOCCOCCN)NC(=O)N2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H34N4O5S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

418.6 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

359860-27-8 |

Source

|

| Record name | Biotin-PEG3-amine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0359860278 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | BIOTIN-PEG3-AMINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/IAF990JL4X | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Q1: What is the purpose of incorporating Biotin-PEG3-Amine into the synthesized Cryptophane A modules?

A1: Biotin-PEG3-Amine acts as a linker, connecting the Cryptophane A (CrA) molecule to other functional units. Specifically, its Biotin moiety allows for potential binding to streptavidin or avidin, which are proteins known for their strong affinity to biotin. This characteristic could be exploited for various applications, such as immobilization or detection of the CrA module [].

Q2: What is the structural characterization of the Biotin-PEG3-Amine containing construct?

A2: The research article focuses on two main constructs incorporating Biotin-PEG3-Amine:

- CrA-(PEG)3-Biotin: This module consists of Cryptophane A directly linked to Biotin-PEG3-Amine. Its calculated mass is m/z = 1338 for C73H86N18O18S, confirmed by MALDI-TOF analysis showing m/z = 1339 (m+1) and 1361 (m+23, mass + sodium) [].

- CrA−Fluorescein−Biotin: This "branched" construct incorporates Biotin-PEG3-Amine alongside a fluorescein-labeled peptide. Its calculated mass is m/z = 2141 for C114H135N9O30S, with MALDI-TOF analysis showing m/z = 2,164 (m+23, mass + sodium) [].

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(2S)-6-(4-aminopiperazin-1-yl)-7-fluoro-2-methyl-10-oxo-4-oxa-1-azatricyclo[7.3.1.05,13]trideca-5(13),6,8,11-tetraene-11-carboxylic acid](/img/structure/B606052.png)

![Benzamide,3-(1-amino-1-methylethyl)-N-[(2R)-1,2,3,4-tetrahydro-7-[(5,6,7,8-tetrahydro-7-oxo-1,8-naphthyridin-4-yl)oxy]-2-naphthalenyl]-5-(trifluoromethyl)-](/img/structure/B606057.png)

![1-[3-Piperidin-4-yl-5-(trifluoromethyl)phenyl]guanidine](/img/structure/B606066.png)

![sodium;[(1R)-1-(6-chloro-1H-benzimidazol-2-yl)-2-methoxyethyl]-[3-methyl-4-(3-oxomorpholin-4-yl)benzoyl]azanide](/img/structure/B606070.png)